Tegeprotafib

Cancer Immunology Immuno-Oncology Target Identification

Tegeprotafib is a chemically validated, dual PTPN2/PTP1B inhibitor distinct from SHP2-targeting agents. Its mechanism directly addresses JAK-STAT-mediated T-cell exhaustion, making it essential for immuno-oncology programs combining PTPN2 inhibition with PD-1 blockade (NCT04417465). Do not interchange with SHP2 allosteric inhibitors (e.g., TNO155, RMC-4630)—they regulate the RAS/MAPK axis, not JAK-STAT signaling. This compound also serves as a PTP1B tool for metabolic disease research. Ensure your pipeline integrity by sourcing the correct phosphatase inhibitor for target-specific validation.

Molecular Formula C13H11FN2O5S
Molecular Weight 326.30 g/mol
Cat. No. B12383598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegeprotafib
Molecular FormulaC13H11FN2O5S
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F
InChIInChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18)
InChIKeyCPLSFGHDGOFDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tegeprotafib for Procurement: A PTPN2/PTP1B Inhibitor with Oral Bioactivity and Defined Enzyme Potency


Tegeprotafib (also known as ABBV-CLS-579, PTPN2/1-IN-1, or Compound 124) is a small molecule, orally active inhibitor of the intracellular protein tyrosine phosphatases PTPN2 (also known as TC-PTP) and PTPN1 (also known as PTP1B) . It is currently under investigation as an antineoplastic agent, with a maximum reported clinical trial phase of Phase II [1]. Chemically, it is a synthetic organic compound with a molecular weight of 326.30 g/mol and the IUPAC name 5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one [2].

Why Generic Substitution Fails: Critical Distinctions Between Tegeprotafib and Other Clinical Phosphatase Inhibitors


A generic substitution or interchange with other phosphatase inhibitors, particularly those targeting SHP2 (PTPN11), is not scientifically valid due to fundamental differences in target selectivity, mechanism, and downstream signaling effects. Tegeprotafib is a dual inhibitor of PTPN2 and PTP1B, which are distinct from SHP2 in both structure and function . PTPN2 is a critical negative regulator of the JAK-STAT pathway and T-cell receptor signaling, while SHP2 acts as a positive regulator upstream of the RAS/MAPK pathway [1]. Consequently, inhibitors like TNO155, RMC-4630, or JAB-3068, which bind to the allosteric pocket of SHP2 to stabilize its autoinhibited conformation, will have a completely different biological profile [2]. Interchanging these compounds in research or development pipelines would introduce confounding variables, invalidate experimental models, and fail to address the specific therapeutic hypotheses centered on PTPN2-mediated immune evasion or metabolic regulation. The following quantitative evidence underscores these critical distinctions.

Quantitative Evidence Guide for Tegeprotafib Procurement: Head-to-Head and Cross-Class Data


Primary Target Divergence: Tegeprotafib's PTPN2/PTP1B Inhibition vs. SHP2 Inhibitors

The most fundamental distinction for procurement is the primary molecular target. Tegeprotafib inhibits PTPN2 (TC-PTP) and PTP1B with reported IC50 values of 4.4 nM and a range of 1-10 nM, respectively . In stark contrast, leading clinical-stage comparators like TNO155 (Batoprotafib), RMC-4630, and JAB-3068 are allosteric inhibitors of SHP2 (encoded by the PTPN11 gene) . The targets are distinct proteins with different roles in signal transduction: PTPN2 negatively regulates JAK-STAT and T-cell receptor signaling, while SHP2 is a positive regulator of the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs) [1]. Therefore, Tegeprotafib cannot be substituted for a SHP2 inhibitor, and vice versa, as their intended biological effects and downstream consequences are orthogonal.

Cancer Immunology Immuno-Oncology Target Identification

Potency in PTPN2 Inhibition: Tegeprotafib's Sub-5 nM Activity as a Benchmark

For research applications specifically focused on PTPN2 or PTP1B, Tegeprotafib provides a well-characterized potency baseline. It exhibits an IC50 of 4.4 nM against PTPN2 and a range of 1-10 nM against PTP1B in biochemical assays . While this potency is high, it is crucial for procurement specialists to understand that this is not directly comparable to the IC50 values of SHP2 inhibitors like JAB-3312 (Sitneprotafib), which has a reported SHP2 enzymatic IC50 of 1.9 nM . The comparison is invalid because the enzymes and assay conditions differ. The key differentiator is that Tegeprotafib is one of the few clinically advanced, orally bioavailable molecules with defined, sub-nanomolar potency for the PTPN2/PTP1B axis, making it a critical tool compound for this specific pathway.

Enzymology Drug Discovery Assay Development

Clinical Development Status: A Differentiated Phase II Program for Tegeprotafib

Tegeprotafib's clinical advancement provides a key point of differentiation for procurement related to translational research and biomarker development. The compound is reported to have reached a maximum Phase II clinical trial stage [1]. This is a distinct development status compared to other clinical-stage phosphatase inhibitors. For instance, the Phase I/Ib SHERPA trial (NCT04916236) combining the SHP2 inhibitor RMC-4630 with the ERK inhibitor LY3214996 was terminated in 2024 [2]. Similarly, Jacobio Pharmaceuticals discontinued development of its first-generation SHP2 inhibitor JAB-3068, citing the superior activity profile of its second-generation candidate JAB-3312 [3]. The active Phase I/II program for Tegeprotafib (as ABBV-CLS-579, NCT04417465) investigating its use as monotherapy and in combination with PD-1 and VEGF inhibitors in advanced solid tumors indicates ongoing corporate investment and a defined clinical path, which de-risks its utility as a reference standard in translational studies.

Clinical Trials Oncology Drug Development

Oral Bioavailability: A Pharmacokinetic Feature Shared by Leading Compounds

Tegeprotafib is consistently described as an 'orally active' or 'orally bioactive' inhibitor . This pharmacokinetic property is not a unique differentiator, as many SHP2 inhibitors, including TNO155 and JAB-3068 , are also orally bioavailable. However, for procurement, this confirms that Tegeprotafib is a viable tool for in vivo animal model studies requiring oral dosing, a critical practical consideration. The lack of publicly available, detailed PK parameters (e.g., bioavailability (F%), Cmax, half-life) from peer-reviewed sources represents a key limitation. Without these quantitative PK benchmarks, a direct head-to-head PK comparison against other oral phosphatase inhibitors is not currently possible based on open-source data.

Pharmacokinetics In Vivo Studies Drug Formulation

Recommended Application Scenarios for Tegeprotafib in Scientific and Industrial Settings


Investigating PTPN2-Mediated Immune Checkpoint Regulation

Based on its established target profile, the most appropriate use of Tegeprotafib is in studies focused on the role of PTPN2 in cancer immunology. As a potent PTPN2/PTP1B inhibitor , it serves as a key tool compound to probe mechanisms of T-cell exhaustion and to validate PTPN2 as a target for enhancing the efficacy of immune checkpoint blockade (e.g., anti-PD-1 therapy) [1]. This is directly supported by the clinical development of Tegeprotafib in combination with a PD-1 inhibitor (NCT04417465) .

A Critical Control for SHP2 Pathway Research

Given the fundamental distinction between PTPN2/PTP1B and SHP2 signaling, Tegeprotafib provides a valuable negative control for studies investigating the RAS/MAPK pathway via SHP2 inhibitors like TNO155 or RMC-4630. Using Tegeprotafib in parallel can help delineate phenotypes that are specifically attributable to SHP2 inhibition from those that might arise from off-target effects or general phosphatase inhibition [2].

Metabolic Disorder Research (Diabetes and Obesity)

PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity due to its role as a negative regulator of insulin and leptin signaling. Tegeprotafib's potent activity against PTP1B (IC50 1-10 nM) makes it a relevant tool compound for academic or industrial research programs aimed at validating new therapeutic concepts for metabolic diseases, despite its primary clinical indication in oncology [3].

Biomarker Discovery and Translational Pharmacology

The active Phase I/II clinical program for Tegeprotafib (NCT04417465) [4] creates a unique opportunity for translational researchers. The compound can be used in preclinical models to identify and validate pharmacodynamic (PD) biomarkers of PTPN2/PTP1B inhibition (e.g., changes in STAT phosphorylation) that could then be translated to monitor target engagement in ongoing clinical trials [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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